In Vitro Potency Against RPA70N-p53 Interaction: NSC15520 vs. HAMNO
NSC15520 competitively inhibits the RPA70N-p53 protein-protein interaction with an IC50 of 10 μM [1]. A structurally distinct RPA70N inhibitor, HAMNO (NSC111847), inhibits dsDNA unwinding with an IC50 of 9 μM . While direct head-to-head comparison in the same assay is not available, both compounds exhibit low micromolar potency in their respective in vitro assays, with NSC15520's activity characterized in a biochemically defined competitive binding assay using p53-GST peptide [2].
| Evidence Dimension | In vitro inhibition potency |
|---|---|
| Target Compound Data | IC50 = 10 μM (p53-GST peptide binding inhibition) |
| Comparator Or Baseline | HAMNO: IC50 = 9 μM (dsDNA unwinding inhibition) |
| Quantified Difference | Comparable low micromolar potency; differing assay endpoints |
| Conditions | NSC15520: Competitive ELISA with p53-GST fusion protein; HAMNO: EMSA-based dsDNA unwinding assay |
Why This Matters
NSC15520 provides a biochemically validated tool to disrupt RPA70N-mediated protein recruitment, distinct from HAMNO's mechanism, enabling targeted interrogation of RPA's scaffolding function in DDR.
- [1] Patrone JD, et al. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods. Bioorg Med Chem. 2011;19(8):2589-2595. doi:10.1016/j.bmc.2011.03.012 View Source
- [2] Patrone JD, et al. Small molecule inhibitor of the RPA70 N-terminal protein interaction domain discovered using in silico and in vitro methods. Bioorg Med Chem. 2011;19(8):2589-2595. doi:10.1016/j.bmc.2011.03.012 View Source
